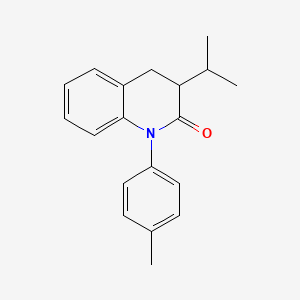
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
The synthesis of 1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenyl and propan-2-yl derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives, which are often explored for their pharmacological properties.
Substitution: Substitution reactions, particularly at the quinoline ring, can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity is studied to understand its potential as a therapeutic agent, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential use in treating diseases, particularly those involving inflammation and microbial infections.
Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
When compared to other quinolinone derivatives, 1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one stands out due to its unique structural features and potential applications. Similar compounds include:
1-(4-Methylphenyl)-3-(propan-2-yl)-quinolin-2(1H)-one: This compound differs by the presence of a double bond in the quinoline ring.
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-4(1H)-one: This derivative has a different substitution pattern on the quinoline ring.
1-(4-Methylphenyl)-3-(propan-2-yl)-quinolin-4(1H)-one: Similar to the first compound but with a different position of the double bond.
These structural differences can lead to variations in biological activity and chemical reactivity, highlighting the importance of this compound in scientific research.
Eigenschaften
CAS-Nummer |
792122-75-9 |
|---|---|
Molekularformel |
C19H21NO |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-propan-2-yl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C19H21NO/c1-13(2)17-12-15-6-4-5-7-18(15)20(19(17)21)16-10-8-14(3)9-11-16/h4-11,13,17H,12H2,1-3H3 |
InChI-Schlüssel |
ZHVMSTFALHMASL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3CC(C2=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


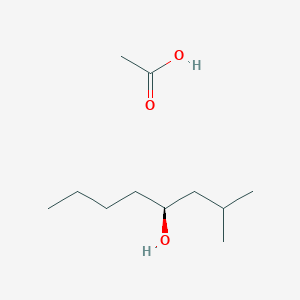
![1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14206279.png)
![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)
![[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B14206299.png)
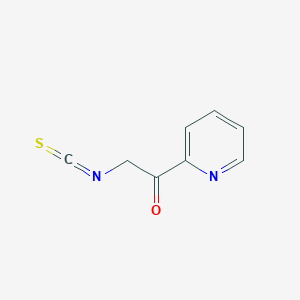
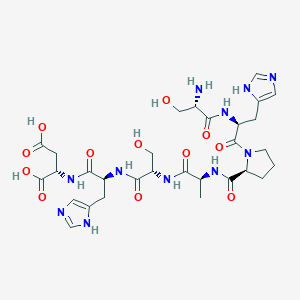
![2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile](/img/structure/B14206313.png)
![Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate](/img/structure/B14206317.png)
![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-](/img/structure/B14206323.png)
![4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B14206325.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione](/img/structure/B14206335.png)
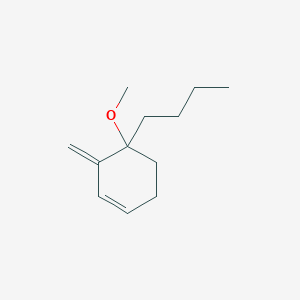
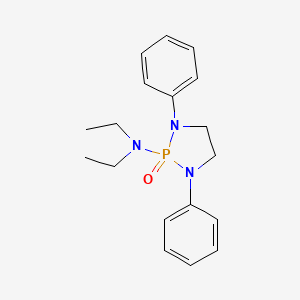
![Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206354.png)
